Picomolar Cytotoxicity and MDR Activity of the Tubulysin Class Relative to Standard-of-Care Agents
The tubulysin class, including Tubulysin I, exhibits GI50 values in the low picomolar range against the NCI-60 cancer cell line panel, representing a 20- to 100-fold enhancement in potency compared to clinically established microtubule-targeting agents such as epothilones, vinblastine, and taxol [1]. Furthermore, tubulysins maintain their potent antiproliferative activity against P-glycoprotein-overexpressing multidrug-resistant (MDR) tumor cells [1].
| Evidence Dimension | Cytotoxicity (GI50) |
|---|---|
| Target Compound Data | Low picomolar GI50 values |
| Comparator Or Baseline | Epothilones, vinblastine, taxol |
| Quantified Difference | 20- to 100-fold lower GI50 (more potent) |
| Conditions | NCI-60 cancer cell line panel |
Why This Matters
This class-level potency advantage justifies the selection of tubulysins as ADC payloads when a highly potent warhead is required, and the MDR activity suggests potential efficacy against tumors resistant to common chemotherapeutics.
- [1] Peltier, H. M.; et al. Synthesis of stereochemically diverse cyclic analogs of tubulysins. Bioorg. Med. Chem. 2015, 23 (21), 6827-6843. DOI: 10.1016/j.bmc.2015.09.037. View Source
